Hydroxy Iloperidone N-Oxide is a chemical compound derived from iloperidone, an atypical antipsychotic agent primarily used in the treatment of schizophrenia and bipolar disorder. Hydroxy Iloperidone N-Oxide represents a significant metabolic product of iloperidone, which itself is a benzisoxazole derivative. The compound's classification falls under small molecules, specifically within the category of psychotropic medications, due to its interaction with neurotransmitter receptors in the brain.
Iloperidone was first approved by the U.S. Food and Drug Administration on May 6, 2009. It is marketed under the brand name Fanapt and is known for its diverse receptor binding profile, particularly its affinity for serotonin 5-hydroxytryptamine receptor 2A and dopamine D2 receptors . The hydroxy form of iloperidone is formed through metabolic processes in the liver, where iloperidone undergoes various biotransformation pathways, including hydroxylation.
The synthesis of Hydroxy Iloperidone N-Oxide can be achieved through several methods, primarily involving the metabolic conversion of iloperidone. The compound is produced when iloperidone is subjected to enzymatic reactions within the liver, particularly through the action of cytochrome P450 enzymes such as CYP2D6 and CYP3A4, leading to hydroxylation and subsequent oxidation processes .
The synthesis process is characterized by:
Hydroxy Iloperidone N-Oxide retains the core structure of iloperidone but features additional functional groups due to hydroxylation and oxidation. The molecular formula for Hydroxy Iloperidone N-Oxide can be derived from that of iloperidone, with modifications reflecting its hydroxylated and oxidized state.
Hydroxy Iloperidone N-Oxide participates in various chemical reactions typical of hydroxylated compounds:
The stability and reactivity of Hydroxy Iloperidone N-Oxide are influenced by factors such as pH, temperature, and the presence of other reactive species. Understanding these parameters is crucial for predicting its behavior in biological systems.
The mechanism of action for Hydroxy Iloperidone N-Oxide involves its interaction with neurotransmitter receptors in the central nervous system. Similar to iloperidone, it acts primarily as an antagonist at serotonin 5-hydroxytryptamine receptor 2A and dopamine D2 receptors. This antagonistic action helps mitigate symptoms associated with psychotic disorders.
Hydroxy Iloperidone N-Oxide is expected to exhibit physical properties similar to those of iloperidone:
Key chemical properties include:
Scientific Uses
Hydroxy Iloperidone N-Oxide is primarily studied for its role as a metabolite of iloperidone. Its scientific applications include:
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1